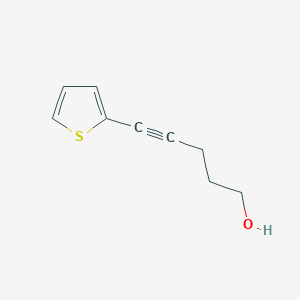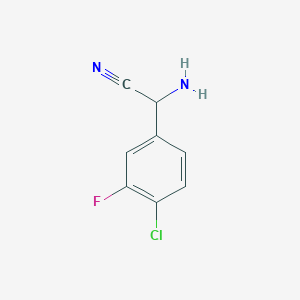
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one
概要
説明
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines the indoline and piperidine moieties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one typically involves the reaction of indoline-2-one with 1-benzylpiperidine. One common method includes the use of a base such as sodium hydride to deprotonate the indoline-2-one, followed by nucleophilic substitution with 1-benzylpiperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of halogenated indoline derivatives.
科学的研究の応用
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholine esterase, which plays a role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, the compound may interact with various receptors and ion channels, modulating their activity and contributing to its overall pharmacological effects .
類似化合物との比較
1-Benzylpiperidine: Shares the piperidine moiety but lacks the indoline structure.
Indoline-2-one: Contains the indoline structure but lacks the piperidine moiety.
1-Benzyl-1H-indole: Similar indole structure but different substitution pattern.
Uniqueness: 1-(1-benzylpiperidin-4-yl)-3H-indol-2-one is unique due to its combined indoline and piperidine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C20H22N2O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
1-(1-benzylpiperidin-4-yl)-3H-indol-2-one |
InChI |
InChI=1S/C20H22N2O/c23-20-14-17-8-4-5-9-19(17)22(20)18-10-12-21(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2 |
InChIキー |
ZRIOIQJUIUJPED-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-aminophenoxy)propyl]-](/img/structure/B8751934.png)


